![molecular formula C16H15N3O3 B1683306 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline CAS No. 211555-08-7](/img/structure/B1683306.png)
4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline
Overview
Description
4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline, also known as 4-HAQ, is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds and pharmaceuticals. 4-HAQ is a versatile compound that has found its use in various scientific research applications such as in vitro and in vivo studies. It has been studied for its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Scientific Research Applications
Inhibition of B-Raf Kinase
This compound has been synthesized as a selective inhibitor for B-Raf and B-Raf V600E kinases . B-Raf is a protein that is involved in sending signals inside cells and plays a key role in regulating cell growth .
Inhibition of EGFR Kinase
The compound is also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a protein found on the surface of some cells to which Epidermal Growth Factor (EGF) binds, causing the cells to divide .
Inhibition of VEGFR2 Kinase
The compound actively inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase . VEGFR2 is a protein on the surface of cells that helps them grow and multiply .
Non-Inhibition of EGFR T790M and PDGFR-β
Interestingly, the compound does not inhibit EGFR T790M and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), even though it is potent against other kinases .
Potential Application in Cancer Treatment
Given its ability to inhibit key kinases involved in cell growth and division, this compound has potential applications in the treatment of certain types of cancer .
Docking Simulations
The compound has been used in docking simulations to reveal the binding poses in B-Raf, B-Raf V600E, and VEGFR2 kinases . This helps in understanding how the compound interacts with these proteins at a molecular level .
properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYIYYKEIXHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943478 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline | |
CAS RN |
211555-08-7 | |
Record name | 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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